molecular formula C8H6BrNO4 B2773072 2-(Bromomethyl)-5-nitrobenzoic acid CAS No. 21626-93-7

2-(Bromomethyl)-5-nitrobenzoic acid

Cat. No.: B2773072
CAS No.: 21626-93-7
M. Wt: 260.043
InChI Key: VJQUJFBMLKJQIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-5-nitrobenzoic acid: is an organic compound with the molecular formula C8H6BrNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromomethyl group at the second position and a nitro group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-nitrobenzoic acid typically involves the bromination of 5-nitrobenzoic acid. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The reaction is usually conducted in an organic solvent such as carbon tetrachloride or chloroform under reflux conditions. The bromination reaction proceeds via a free radical mechanism, leading to the formation of the bromomethyl group at the ortho position relative to the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzoic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

    Nucleophilic Substitution: Substituted benzoic acid derivatives with various functional groups.

    Reduction: 2-(Aminomethyl)-5-nitrobenzoic acid.

    Oxidation: 2-(Carboxymethyl)-5-nitrobenzoic acid.

Scientific Research Applications

Chemistry: 2-(Bromomethyl)-5-nitrobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various substituted benzoic acids and heterocyclic compounds.

Biology: In biological research, this compound can be used to study the effects of nitro and bromomethyl substituents on the biological activity of benzoic acid derivatives. It may also be used in the development of new biochemical assays or as a probe in molecular biology experiments.

Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for drug development. Research into its analogs could lead to the discovery of new therapeutic agents with antimicrobial, anti-inflammatory, or anticancer activities.

Industry: In the industrial sector, this compound can be used in the manufacture of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in the production of various functional materials.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-nitrobenzoic acid depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In reduction reactions, the nitro group is reduced to an amino group, which can participate in hydrogen bonding and other interactions with biological targets.

Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound derivatives depend on the specific functional groups present in the final compounds. These targets may include enzymes, receptors, or other biomolecules that interact with the substituted benzoic acid derivatives.

Comparison with Similar Compounds

    2-(Chloromethyl)-5-nitrobenzoic acid: Similar structure with a chloromethyl group instead of a bromomethyl group.

    2-(Bromomethyl)-4-nitrobenzoic acid: Similar structure with the nitro group at the fourth position instead of the fifth position.

    2-(Bromomethyl)-3-nitrobenzoic acid: Similar structure with the nitro group at the third position instead of the fifth position.

Uniqueness: 2-(Bromomethyl)-5-nitrobenzoic acid is unique due to the specific positioning of the bromomethyl and nitro groups on the benzene ring This arrangement can influence the compound’s reactivity and the types of reactions it undergoes

Properties

IUPAC Name

2-(bromomethyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c9-4-5-1-2-6(10(13)14)3-7(5)8(11)12/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQUJFBMLKJQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.